2,4,5-Trichloroquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H3Cl3N2 |
|---|---|
Molecular Weight |
257.5 g/mol |
IUPAC Name |
2,4,5-trichloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl3N2/c11-6-2-1-3-7-8(6)9(12)5(4-14)10(13)15-7/h1-3H |
InChI Key |
VSIRAQGBHXELBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(C(=N2)Cl)C#N)Cl |
Origin of Product |
United States |
The Significance of Polysubstituted Quinolines in Synthetic Organic Chemistry
Polysubstituted quinolines are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their wide-ranging applications. The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif present in numerous natural products and synthetic molecules with pronounced biological activities. chemspider.com The versatility of the quinoline scaffold allows for functionalization at various positions, which plays a crucial role in determining the functionality of the synthesized compounds. rsc.org
The introduction of multiple substituents onto the quinoline core leads to a diverse array of derivatives with applications in several key areas:
Medicinal Chemistry : Functionalized quinolines are central to many therapeutic agents. They exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. nih.govresearchgate.net For instance, certain 2,4-disubstituted quinoline derivatives have been investigated as potential new anti-cancer agents. nih.gov
Materials Science : The unique photophysical properties of quinoline derivatives make them suitable for applications in materials science, such as in the development of sensors and organic light-emitting diodes (OLEDs).
Agrochemicals : Polysubstituted quinolines have been developed as fungicides, herbicides, and insecticides, contributing to crop protection and agricultural productivity.
Catalysis : Certain quinoline derivatives serve as ligands in coordination chemistry, facilitating a variety of catalytic transformations in synthetic organic chemistry.
The development of efficient and sustainable synthetic methods to access these valuable compounds is an active area of research. Modern approaches often focus on green chemistry principles, employing nanocatalysts, microwave-assisted synthesis, and multicomponent reactions to improve yields, reduce reaction times, and minimize waste. researchgate.netnih.gov
Historical and Contemporary Perspectives on Quinoline 3 Carbonitrile Scaffold Synthesis
The quinoline-3-carbonitrile scaffold is a particularly important subset of quinoline (B57606) derivatives. The presence of the nitrile (cyano) group at the C3-position provides a versatile chemical handle for further synthetic transformations, making these compounds valuable intermediates.
Historically, the synthesis of the quinoline ring system has been dominated by several classic named reactions developed in the late 19th century, including:
Skraup Synthesis : The reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent. sigmaaldrich.com
Doebner-von Miller Reaction : Involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid. nih.gov
Combes Synthesis : The acid-catalyzed cyclization of an aniline with a β-diketone. chemspider.com
Friedländer Synthesis : The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov
While these methods are foundational, they often require harsh reaction conditions and can lack regioselectivity. nih.gov Contemporary synthetic chemistry has focused on developing milder and more efficient protocols. Recent advancements in the synthesis of quinoline-3-carbonitriles often involve one-pot, multicomponent reactions (MCRs). nih.gov These strategies are highly convergent, allowing for the rapid assembly of complex molecules from simple precursors in a single step. For example, new quinoline-3-carbonitrile derivatives have been synthesized via a one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate (B8463686), a cyclic ketone, and ammonium (B1175870) acetate (B1210297). researchgate.net
Modern synthetic approaches also employ advanced catalytic systems and alternative energy sources to improve efficiency and sustainability. Ultrasound and microwave-assisted syntheses, for instance, have been shown to accelerate reaction rates and improve yields for quinoline derivatives. rsc.org
Rationale for Dedicated Academic Investigation of 2,4,5 Trichloroquinoline 3 Carbonitrile
Overview of Classical and Contemporary Approaches to Quinoline Synthesis Bearing Halogen and Nitrile Functionalities
The synthesis of quinolines, a cornerstone of heterocyclic chemistry, has been established for over a century through named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govpharmaguideline.comresearchgate.net These classical methods, however, often require harsh conditions and offer limited control over regioselectivity, especially for polysubstituted targets. nih.gov Modern synthetic chemistry has introduced a host of new strategies, including transition-metal-catalyzed cross-couplings, C-H bond activation, and multicomponent reactions, which provide milder conditions and greater functional group tolerance, essential for preparing complex molecules like halogenated quinoline carbonitriles. mdpi.comrsc.org
Cyclization Reactions and Precursor Chemistry
The construction of the quinoline core is predominantly achieved through cyclization reactions. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like ethyl cyanoacetate (B8463686) for introducing the 3-carbonitrile), is one of the most direct methods. iipseries.orgnih.gov Various catalysts have been developed to improve the efficiency of this reaction under milder conditions. nih.govnih.gov
Another significant approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield 3-haloquinolines directly when electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) are used. nih.gov The precursors for these reactions, substituted anilines and alkynes, allow for considerable variation in the final substitution pattern.
Multicomponent reactions (MCRs) have emerged as a powerful tool, enabling the assembly of complex quinoline scaffolds in a single step from multiple starting materials. rsc.org For instance, a one-pot reaction involving an appropriate aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, a ketone, and ammonium (B1175870) acetate (B1210297) can efficiently produce highly substituted quinoline-3-carbonitrile derivatives. sci-hub.senih.govresearchgate.net
Table 1: Comparison of Classical and Contemporary Cyclization Strategies for Quinoline Synthesis
| Method | Typical Precursors | Conditions | Key Features |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl compound | Acid or base catalysis, often elevated temperatures | Direct formation of polysubstituted quinolines. nih.gov |
| Combes Synthesis | Aniline (B41778), β-Diketone | Acid catalysis (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines. iipseries.org |
| Electrophilic Cyclization | N-(2-alkynyl)aniline, Halogenating agent (e.g., I₂, Br₂) | Mild, often room temperature | Directly installs a halogen at the 3-position. nih.gov |
| Multicomponent Reactions | Aldehyde, Ketone, Active methylene nitrile, Ammonium acetate | One-pot, often reflux in ethanol | High atom economy and efficiency for complex quinolines. researchgate.net |
| Metal-Catalyzed Annulation | o-Iodoaniline, Propargyl alcohol | Palladium catalysis | Mild conditions, broad functional group tolerance. organic-chemistry.org |
Functional Group Transformations on Existing Quinoline Scaffolds
Once the quinoline core is formed, functional groups can be introduced or modified. Direct halogenation of the quinoline ring is a common strategy. For instance, metal-free methods using reagents like trihaloisocyanuric acid can achieve regioselective C-H halogenation at room temperature, offering an economical and scalable route. rsc.orgrsc.org The Vilsmeier-Haack reaction (using DMF/POCl₃) on acetanilides is a classic method that can produce 2-chloroquinoline-3-carbaldehydes, which can be subsequently converted to the corresponding 3-carbonitrile. nih.gov
The nitrile functionality itself can be introduced through various transformations. nih.gov The Sandmeyer reaction, involving the diazotization of an amino group followed by treatment with a cyanide salt, is a well-established method. Alternatively, the dehydration of an aldoxime, which can be formed from the corresponding aldehyde, provides another route to the carbonitrile group. researchgate.net Reactions on closely related structures, such as the substitution of a chlorine atom on 2-chloroquinoline-3-carbonitriles with various nucleophiles, demonstrate the possibility of further functionalization. researchgate.netresearchgate.net
Detailed Analysis of Reported Synthetic Pathways to this compound and Closely Related Structures
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established reactions for analogous polychlorinated quinolines and quinoline-3-carbonitriles. A plausible approach involves the cyclization of a heavily chlorinated aniline precursor followed by functional group manipulation.
For example, a common route to 2,4-dichloroquinoline (B42001) derivatives involves the reaction of an appropriate acetanilide (B955) with Vilsmeier-Haack or similar phosphoryl chloride-based reagents. This process simultaneously effects cyclization and chlorination. Subsequent reactions could then be employed to introduce the third chlorine atom and the nitrile group.
Reaction Conditions, Catalysis, and Reagent Systems
The synthesis of polychlorinated quinolines often relies on potent chlorinating and dehydrating agents. Phosphoryl chloride (POCl₃) is a key reagent, frequently used with dimethylformamide (DMF) in the Vilsmeier-Haack reaction to build the chlorinated pyridine (B92270) ring onto an aniline derivative. nih.gov
Catalysis plays a crucial role in modern quinoline synthesis, offering milder and more selective pathways.
Palladium and Copper Catalysts are extensively used for C-C and C-N bond-forming reactions, enabling the construction of the quinoline ring from precursors like o-haloanilines and alkynes or allenes. organic-chemistry.org
Acid Catalysts , both Brønsted (H₂SO₄, PPA) and Lewis acids, are fundamental to classical methods like the Combes and Friedländer syntheses. iipseries.org Modern approaches utilize solid acid catalysts like Nafion or zeolites for easier separation and recycling. mdpi.comrsc.org
Organocatalysts have also been employed in reactions like the Friedländer synthesis, promoting greener and metal-free conditions. researchgate.net
The synthesis of quinoline-3-carbonitriles often involves a one-pot reaction using ammonium acetate in refluxing ethanol, which serves as both a nitrogen source for the quinoline ring and a catalyst for the condensation steps. sci-hub.senih.gov For transformations on the quinoline core, base-catalyzed reactions, such as using potassium t-butoxide (t-BuOK), have been reported for the cyclization of 2-chloroquinoline-3-carbonitriles with binucleophiles. researchgate.net
Table 2: Reagent Systems in Halogenated Quinoline Carbonitrile Synthesis
| Reagent/Catalyst | Role | Typical Reaction |
|---|---|---|
| POCl₃/DMF | Chlorination & Cyclization | Vilsmeier-Haack synthesis from anilides. nih.gov |
| H₂SO₄ | Dehydration & Cyclization | Skraup and Combes syntheses. iipseries.orgacs.org |
| Pd(OAc)₂ / Ligands | C-C/C-N Coupling Catalyst | Annulation of haloanilines with alkynes. mdpi.com |
| Cyanuric Chloride | Catalyst | Friedländer annulation under aqueous conditions. researchgate.net |
| Ammonium Acetate | Nitrogen Source & Catalyst | Multicomponent synthesis of quinoline-3-carbonitriles. sci-hub.se |
| Trihaloisocyanuric acid | C-H Halogenating Agent | Metal-free, regioselective halogenation. rsc.org |
Yield Optimization and Scalability Considerations in Halogenated Quinoline Synthesis
Optimizing the yield and ensuring the scalability of a synthetic route are critical for practical applications. For halogenated quinolines, this involves fine-tuning several parameters. Reaction temperature is crucial; for example, in copper-catalyzed N-arylation reactions, yields can significantly improve when increasing the temperature from 60 °C to 80 °C. acs.org The choice of base, solvent, and catalyst loading are also key variables that must be systematically optimized. acs.org
Scalability has been demonstrated for several relevant synthetic methods. A two-step sequence starting from inexpensive haloanilines to produce halo-quinolin-2(1H)-ones was successfully applied on an 800-gram scale. acs.orgresearchgate.net Similarly, a metal-free remote C-H halogenation of quinolines was successfully conducted on a 6 mmol scale, demonstrating its potential for larger-scale production. rsc.org Continuous flow synthesis presents a modern solution to scalability challenges, allowing for the production of quinolines at rates greater than one gram per hour with improved safety and efficiency. researchgate.net The use of heterogeneous and recyclable catalysts, such as nanocatalysts, is another important consideration for developing scalable and sustainable processes. nih.govnih.gov
Exploration of Novel and Emerging Synthetic Strategies for Polychlorinated Quinoline Carbonitriles
The field of synthetic organic chemistry is continually evolving, offering new ways to construct complex molecules like polychlorinated quinoline carbonitriles.
Nanocatalysis : The use of nanocatalysts, such as magnetic core-shell nanoparticles functionalized with acidic groups, offers high activity, selectivity, and excellent recyclability for reactions like the Friedländer synthesis. nih.govnih.gov These catalysts can operate under solvent-free conditions, enhancing the green credentials of the synthesis. nih.gov
Photoredox Catalysis : Visible-light-mediated reactions represent a rapidly growing area, enabling the formation of quinolines under exceptionally mild conditions at room temperature. organic-chemistry.org These methods often utilize organic dyes or metal complexes as photocatalysts to trigger oxidative cyclizations.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in classical syntheses like the Skraup reaction. nih.gov This technique provides efficient and rapid heating, often leading to cleaner reactions.
Multicomponent Reactions (MCRs) : The development of novel MCRs continues to be a major focus. These reactions offer high levels of convergence and atom economy, allowing for the rapid generation of molecular diversity from simple starting materials, which is ideal for creating libraries of substituted quinolines. rsc.org
These emerging strategies, characterized by milder conditions, higher efficiency, and improved sustainability, hold significant promise for the future synthesis of this compound and other complex heterocyclic compounds.
Green Chemistry Approaches and Sustainable Synthesis Protocols
The synthesis of quinoline derivatives, a cornerstone in medicinal chemistry, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. acs.org In response, the field has seen a surge in the development of green and sustainable protocols. These approaches prioritize the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpsjournal.comresearchgate.net
One prominent green strategy involves the use of nanocatalysts, which offer high efficiency and recyclability. acs.orgnih.gov For instance, magnetic iron oxide nanoparticles functionalized with sulfonic acid (Fe3O4@SiO2–SO3H) have been successfully employed in the four-component condensation reaction to produce hexahydroquinoline-3-carbonitriles under ultrasonic irradiation. nih.gov This method highlights the synergy between advanced catalysts and alternative energy sources to drive reactions efficiently. The use of l-proline (B1679175) as a catalyst in aqueous media for the three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles further demonstrates the move towards biocompatible catalysts and benign solvents like water. rsc.org
Solvent-free synthesis and the use of alternative energy sources such as microwave irradiation and ultrasound are also key pillars of green quinoline synthesis. ijpsjournal.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, increase yields, and reduce side reactions in the formation of various heterocyclic compounds, including quinoline-3-carbonitrile derivatives. researchgate.net These solvent-free or reduced-solvent approaches not only minimize the environmental footprint but also simplify product purification. ijpsjournal.com
The following table summarizes various green chemistry approaches applicable to the synthesis of quinoline-3-carbonitrile analogs.
| Green Methodology | Key Features | Examples/Catalysts | Advantages |
|---|---|---|---|
| Nanocatalysis | Use of highly active, recyclable catalysts with large surface areas. | Fe3O4@SiO2–SO3H nanoparticles | High yields, easy catalyst recovery and reuse, reduced waste. acs.orgnih.gov |
| Aqueous Media Synthesis | Utilizing water as a safe, non-toxic, and inexpensive solvent. | l-proline-catalyzed three-component reaction | Environmentally benign, improved safety, cost-effective. rsc.org |
| Microwave Irradiation | Employing microwave energy to rapidly heat reactions. | Solvent-free synthesis of quinoline-based imidazoles | Drastically reduced reaction times, higher yields, energy efficiency. researchgate.netresearchgate.net |
| Ultrasonic Irradiation | Using high-frequency sound waves to promote reactions. | Synthesis of hexahydroquinoline-3-carbonitriles | Enhanced reaction rates and yields under mild conditions. nih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or heat. | Friedlander annulation using nanocatalysts | Eliminates solvent waste, simplifies workup, reduces environmental impact. ijpsjournal.comnih.gov |
Flow Chemistry and Continuous Processing Applications in Heterocyclic Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch methods, especially for the production of heterocyclic compounds like quinolines. bohrium.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net The key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety when dealing with hazardous intermediates, and straightforward scalability. researchgate.net
The application of flow chemistry has been successfully demonstrated for the synthesis of various quinoline derivatives. For example, a continuous-flow strategy was developed to safely and rapidly produce 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.org This method avoids the accumulation of potentially unstable intermediates and allows for faster optimization compared to batch processes. acs.org Photochemical reactions, which can be difficult to scale up in batch reactors due to light penetration issues, are particularly well-suited for flow systems. A continuous photochemical process rendering a series of quinoline products via an alkene isomerization and cyclocondensation cascade has been developed, achieving high yields and throughputs greater than one gram per hour. ucd.ievapourtec.com
The table below outlines examples of flow chemistry applications in the synthesis of quinolines and related heterocycles.
| Flow Chemistry Application | Reactor Type/Conditions | Target Compound Class | Key Advantages |
|---|---|---|---|
| Photochemical Isomerization-Cyclization | High-power LED lamp in a continuous flow reactor | Substituted Quinolines | High productivity and efficiency, scalable ( >1 g/hr), telescoped hydrogenation possible. ucd.ievapourtec.comresearchgate.net |
| Iminyl Radical Cyclization | Continuous-flow reactor with visible light irradiation | 3-Cyanoquinolines | Improved reaction safety, rapid synthesis (minutes), scalable. acs.org |
| General Heterocycle Synthesis | Microreactors, tube-in-tube reactors | Pyrroles, Indoles, Quinolines | Precise process control, enhanced safety, automated processing, reduced waste. bohrium.comresearchgate.netmdpi.com |
| Multi-step Synthesis | Sequential or consecutive continuous flow systems | Complex heterocycles (e.g., Oxomaritidine) | Reaction telescoping, in-line purification, reduced processing times. uc.ptdurham.ac.uk |
Elucidation of Reaction Mechanisms for the Formation of Polychlorinated Quinoline Carbonitriles
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with various established methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgnih.gov The formation of polychlorinated quinoline carbonitriles, such as this compound, typically involves the cyclization of appropriately substituted aniline precursors with carbonyl compounds or their equivalents. The specific substitution pattern of the resulting quinoline is dictated by the precursors and the reaction conditions employed. For instance, the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide, is a common method for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides. nih.gov Subsequent conversion of the carbaldehyde to the carbonitrile can be achieved using reagents like sodium azide (B81097) in phosphorus oxychloride. researchgate.net
The reaction mechanisms for these syntheses are often complex, multi-step processes. wikipedia.org In the case of syntheses starting from anilines and β-dicarbonyl compounds (like the Combes synthesis), the initial step is the formation of an enamine intermediate. nih.govwikipedia.org This is followed by an acid-catalyzed cyclization and subsequent dehydration to yield the aromatic quinoline ring. wikipedia.org The presence of chlorine substituents on the aniline precursor is carried through to the final quinoline product. The introduction of the nitrile group often proceeds through a separate functional group transformation, as mentioned.
Table 1: Key Named Reactions in Quinoline Synthesis
| Reaction Name | Precursors | Catalyst/Reagent | Typical Product |
|---|---|---|---|
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid, Oxidant | Substituted Quinoline |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid | Oxidant (e.g., Nitrobenzene) | Quinoline |
| Vilsmeier-Haack Reaction | Acetanilide, POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde |
The cyclization step is the critical bond-forming event in the synthesis of the quinoline nucleus. The mechanism proceeds through several key intermediates and transition states. In reactions like the Combes synthesis, after the initial formation of an enamine from an aniline and a β-diketone, the enamine is protonated under acidic conditions. wikipedia.org The subsequent intramolecular electrophilic attack of the protonated enamine on the aromatic ring is the rate-determining step, passing through a high-energy transition state. This leads to a bicyclic intermediate. rsc.orgmdpi.com
This intermediate then undergoes dehydration to restore aromaticity. The transition state for the cyclization is stabilized by the electronic nature of the substituents on the aniline ring. Electron-donating groups generally facilitate the electrophilic attack, while electron-withdrawing groups, such as chlorine, can decelerate it. However, the ortho- and para-directing nature of chlorine substituents still guides the cyclization to the appropriate position.
In other pathways, such as those involving reductive cyclization, intermediates can include azido (B1232118) complexes or imines. nih.govmdpi.com For example, an Ullmann-type coupling followed by dehydrative cyclocondensation can proceed through an azido–copper complex intermediate. nih.gov Regardless of the specific pathway, the final step in forming the quinoline ring system typically involves an elimination or oxidation reaction to achieve full aromaticity. mdpi.com
The kinetic and thermodynamic feasibility of quinoline synthesis is highly dependent on the reaction pathway and the nature of the substituents. The rate-determining step, often the intramolecular cyclization, involves overcoming a significant activation energy barrier associated with the temporary disruption of the aniline's aromaticity. wikipedia.org
Table 2: Key Electronic Parameters and Their Significance
| Parameter | Symbol | Significance in Reactivity |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability; higher energy indicates greater reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability; lower energy indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Energy Gap | ΔE | Indicates kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net |
| Ionization Energy | IE | The energy required to remove an electron; relates to the molecule's capacity to act as an electron donor. nih.gov |
| Electron Affinity | EA | The energy released when an electron is added; relates to the molecule's capacity to act as an electron acceptor. nih.gov |
Mechanistic Aspects of Derivatization Reactions of this compound
The chlorinated quinoline core of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the presence of the electron-withdrawing nitrogen atom in the quinoline ring and the additional activation provided by the chlorine and nitrile substituents. nih.govscribd.com The SNAr mechanism is typically a two-step addition-elimination process. nih.gov
In the first step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is generally the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govscribd.com The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atom and the electron-withdrawing nitrile group.
The regioselectivity of the nucleophilic attack is a key aspect. In polychlorinated quinolines, the chlorine atoms at the 2- and 4-positions are generally more reactive towards nucleophiles than those on the benzene (B151609) portion of the ring system. This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the ring nitrogen when the attack occurs at these positions. Between the C2 and C4 positions, the C4 position is often more reactive due to a combination of electronic and steric factors. The C2 position is adjacent to the ring nitrogen, while the C4 position is in a vinylogous position to it. The chlorine at the C5 position is the least reactive in SNAr reactions as the negative charge of the intermediate cannot be delocalized onto the heterocyclic nitrogen.
In the second step of the mechanism, the leaving group (chloride ion) is eliminated, and the aromaticity of the quinoline ring is restored. youtube.com This step is typically fast. A wide variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted quinoline derivatives. researchgate.netresearchgate.net
The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations. researchgate.netnih.gov The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. libretexts.orgwikipedia.org The reactivity of the nitrile in this compound is influenced by the electron-withdrawing nature of the polychlorinated quinoline ring.
Common transformations of the nitrile group include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. libretexts.orglibretexts.org This reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgchemistrysteps.com This provides a synthetic route to 2,4,5-trichloroquinoline-3-carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction proceeds via the addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. libretexts.orgwikipedia.org The initial product is an imine salt, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com This allows for the introduction of new carbon-carbon bonds at the 3-position of the quinoline ring.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings. nih.gov
The presence of the bulky and electron-withdrawing quinoline substituent can sterically and electronically influence the rates and outcomes of these reactions compared to simpler alkyl or aryl nitriles.
Computational and Theoretical Chemistry Studies on 2,4,5 Trichloroquinoline 3 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule. For a complex structure like 2,4,5-Trichloroquinoline-3-carbonitrile, these calculations would offer invaluable insights.
Density Functional Theory (DFT) Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, a DFT analysis would map the electron density distribution, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. The chlorine and cyano substituents would significantly influence this distribution due to their electron-withdrawing nature.
Hypothetical Data Table: Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap (ΔE) | |
| Ionization Potential | |
| Electron Affinity |
(Note: This table is for illustrative purposes only, as specific data for this compound is not available.)
Theoretical Insights into Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential)
From the HOMO and LUMO energies derived from DFT calculations, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η): This measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons, acting as an electrophile.
For this compound, these descriptors would help in classifying its chemical nature and predicting its behavior in various reactions.
Hypothetical Data Table: Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | |
| Chemical Hardness (η) | |
| Electrophilicity Index (ω) | |
| Electronegativity (χ) |
(Note: This table is for illustrative purposes only, as specific data for this compound is not available.)
Molecular Dynamics and Conformation Analysis of Halogenated Quinoline (B57606) Derivatives
While specific molecular dynamics studies on this compound are absent, the methodology is widely applied to understand the behavior of halogenated organic molecules.
Conformational Space Exploration and Energy Minima
Molecular dynamics simulations can be used to explore the different spatial arrangements (conformations) of a molecule and identify the most stable, low-energy structures. For a relatively rigid molecule like this compound, this analysis would reveal any potential flexibility in the molecule and its preferred geometry.
Theoretical Examination of Intermolecular Interactions
These simulations can also model how molecules of this compound would interact with each other and with solvent molecules. This is crucial for understanding its physical properties, such as solubility and crystal packing. The halogen atoms in the molecule could participate in halogen bonding, a type of non-covalent interaction that can influence molecular assembly.
Prediction of Reaction Pathways and Transition States in Derivatization
Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound and to identify the high-energy transition states that must be overcome for the reaction to proceed. This is particularly useful for understanding the mechanisms of derivatization reactions, where new functional groups are added to the molecule. For instance, theoretical calculations could predict the regioselectivity of nucleophilic aromatic substitution reactions, indicating which of the chlorine atoms is most likely to be replaced.
Computational Elucidation of Mechanistic Details for SNAr and Nitrile Transformations
The SNAr reaction is a primary pathway for the functionalization of electron-deficient aromatic rings, such as the trichloroquinoline system. The mechanism typically proceeds via a two-step addition-elimination pathway. Computational methods, especially Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction.
The process begins with the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. mdpi.com This intermediate is stabilized by the delocalization of the negative charge across the aromatic π-system. mdpi.com The electron-withdrawing properties of the ring nitrogen and the nitrile group (-C≡N) are crucial for this stabilization. The reaction concludes with the expulsion of the chloride leaving group, restoring the aromaticity of the quinoline ring.
Computational modeling can determine the energies of the reactants, the transition state for the nucleophilic attack, the Meisenheimer intermediate, and the final product. This allows for the calculation of activation energies (Ea), which are critical for predicting reaction rates. nih.gov A hypothetical reaction coordinate for an SNAr reaction on this compound, as determined by such calculations, is illustrated in Table 1.
Table 1: Illustrative Reaction Coordinate Profile for a Hypothetical SNAr Reaction This table presents hypothetical relative energy values to demonstrate the typical energy profile for a two-step SNAr mechanism as would be determined by computational calculations.
| Reaction Coordinate Stage | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State 1 (TS1) | Formation of the C-Nucleophile bond | +18.5 |
| Meisenheimer Intermediate | Resonance-stabilized anionic complex | +5.2 |
| Transition State 2 (TS2) | Cleavage of the C-Cl bond | +12.0 |
| Products | Substituted quinoline-3-carbonitrile + Cl⁻ | -10.8 |
Similarly, transformations of the nitrile group itself, such as hydrolysis to an amide or reduction to an amine, can be modeled. researchgate.net Computational chemistry can predict the activation barriers for these processes, clarifying whether such transformations are feasible under specific reaction conditions and whether they might compete with SNAr pathways. nih.gov DFT calculations can model the reaction mechanism, for instance, showing a concerted process where a nucleophile attacks the nitrile carbon while a proton is transferred to the nitrogen. nih.gov
Chemical Transformations and Derivatization Strategies Utilizing 2,4,5 Trichloroquinoline 3 Carbonitrile
Reactions of the Nitrile Group as a Versatile Synthon
The carbon-nitrogen triple bond of the nitrile group in 2,4,5-trichloroquinoline-3-carbonitrile serves as a valuable synthetic handle. It can be converted into various other functional groups, such as amides, carboxylic acids, and amines, or it can participate directly in ring-forming reactions to construct fused heterocyclic scaffolds. researchgate.net
The hydrolysis of nitriles is a fundamental transformation that typically yields either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.com Under acidic or basic conditions, the nitrile group of quinoline-3-carbonitriles can be converted to a primary amide or further to a carboxylic acid. studymind.co.uk
For instance, acid-catalyzed hydrolysis of related 2,4-dichloroquinoline-3-carbonitrile (B1351073) derivatives has been shown to produce the corresponding 4-quinolinone structures. researchgate.net This suggests that under harsh acidic conditions, hydrolysis of the nitrile can be accompanied by the substitution of the highly reactive C4-chloro substituent. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Amidation can also be achieved more directly. A copper-catalyzed cascade reaction involving 2-chloroquinoline-3-carbonitriles and benzylamines demonstrates an efficient conversion of the nitrile group to an amide, which then participates in a subsequent intramolecular cyclization. rsc.org This highlights the potential for tandem reactions where the nitrile group is transformed in situ to generate intermediates for further derivatization.
Table 1: Representative Hydrolysis and Amidation Reactions of Quinoline-3-Carbonitriles
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile | Acid Hydrolysis | 4-(4-Methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | researchgate.net |
| 2-Chloroquinoline-3-carbonitriles | Benzylamine, NaOH, Cu-catalyst, Aerobic atmosphere | Pyrimido[4,5-b]quinoline-4-ones (via in situ amidation) | rsc.org |
| Generic Nitrile (R-CN) | H₃O⁺, heat | Carboxylic Acid (R-COOH) | chemistrysteps.comstudymind.co.uk |
The reduction of the nitrile group offers a direct route to primary amines, specifically aminomethylquinolines, which are valuable intermediates for the synthesis of biologically active compounds. This transformation can be accomplished using various reducing agents. youtube.com
Common methods for the reduction of nitriles to primary amines include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup. youtube.comchemguide.co.uk Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or Raney nickel, is another effective method, often preferred in industrial settings. studymind.co.ukchemguide.co.ukcommonorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring, such as the chlorine atoms in this compound, generally facilitates the reduction of the nitrile. nih.gov For example, 2,4-dichlorobenzonitrile (B1293624) is readily reduced to 2,4-dichlorobenzylamine (B146540) in high yield at room temperature. nih.gov
These reduction methods are generally robust and can be performed chemoselectively. For instance, it is possible to selectively reduce the nitrile group in the presence of other functional groups like esters, provided the nitrile is activated by electron-withdrawing substituents. nih.gov
Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/Method | Conditions | Product Type | Reference |
|---|
The nitrile group can act as a 2π component in cycloaddition and annulation reactions, providing a powerful strategy for the construction of fused heterocyclic ring systems. Although nitriles are often considered reluctant dienophiles or enophiles, their participation in such reactions can be facilitated by intramolecular arrangements or specific catalytic activation. nih.gov
One notable transformation is the [3+2] cycloaddition with azide (B81097) anions, which leads to the formation of a tetrazole ring. This reaction has been demonstrated on 2,4-dichloroquinoline-3-carbonitrile, where the reaction with sodium azide yields an azidoquinoline that can be further transformed. researchgate.net
Furthermore, the nitrile group can be a key participant in palladium-catalyzed annulation reactions. For example, 2-chloroquinoline-3-carbonitriles can undergo a one-pot coupling-annulation reaction with sodium sulfide (B99878), where the sulfide acts as a soft nucleophile attacking the nitrile carbon to form sulfur-substituted benzo[b] researchgate.netnih.govnaphthyridines. researchgate.net This demonstrates an unconventional cyclization pathway, showcasing the versatility of the nitrile group in constructing complex polycyclic aromatic systems.
Reactivity of the Chlorinated Quinoline (B57606) Core
The three chlorine atoms on the this compound scaffold exhibit differential reactivity, which can be exploited for selective functionalization. The chlorines at the C2 and C4 positions are part of the electron-deficient pyridine (B92270) ring and are highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov The chlorine at the C5 position, being on the benzene (B151609) ring, is significantly less reactive under SNAr conditions but can be functionalized using cross-coupling methodologies.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the chlorinated quinoline core. nih.gov In polyhalogenated quinolines and related heterocycles like quinazolines, the C4 position is generally the most electrophilic and thus the most susceptible to nucleophilic attack, followed by the C2 position. nih.govnih.govresearchgate.net This regioselectivity is attributed to the ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. nih.gov
Therefore, in reactions of this compound with nucleophiles such as amines, alkoxides, or thiolates, substitution is expected to occur preferentially at the C4 position. researchgate.net By controlling the reaction stoichiometry and conditions (e.g., temperature), it is possible to achieve selective monosubstitution at C4. Subsequent substitution at the C2 position would require more forcing conditions. The C5 chlorine is generally unreactive to SNAr unless under very harsh conditions. This predictable reactivity allows for a stepwise and controlled introduction of different substituents onto the quinoline ring. For instance, 2,4-dichloroquinoline-3-carbonitrile reacts with various amines and thiolates to selectively yield C4-substituted products. researchgate.net
Table 3: Predicted Reactivity Order for Nucleophilic Aromatic Substitution
| Position | Relative Reactivity | Rationale |
|---|---|---|
| C4-Cl | Highest | Strong activation by para-nitrogen and ortho-cyano group |
| C2-Cl | Intermediate | Activation by ortho-nitrogen and meta-cyano group |
| C5-Cl | Lowest | Located on the benzene ring; not activated for SNAr |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are well-suited for the functionalization of chloroquinolines. nih.govmdpi-res.com These reactions offer a complementary approach to SNAr, allowing for the introduction of aryl, vinyl, or alkyl groups.
Similar to nucleophilic substitution, a high degree of regioselectivity is observed in cross-coupling reactions of polyhalogenated heterocycles. The reactivity of the C-Cl bond towards oxidative addition with a palladium(0) catalyst generally follows the same trend: C4 > C2 >> C5. nih.gov This selectivity enables the stepwise arylation or alkylation of the quinoline core. For example, in Suzuki cross-coupling reactions of 2-aryl-4-chloro-3-iodoquinolines, the more reactive C-I bond is substituted first, followed by the C-Cl bond under different catalytic conditions. nih.gov By analogy, one could envision a sequential Suzuki coupling on this compound, first at the C4 position, then at C2, and finally, under more specialized catalytic conditions developed for less reactive aryl chlorides, at the C5 position.
Article on this compound
Based on the conducted research, there is no publicly available scientific literature detailing the specific use of This compound in the chemical transformations and derivatization strategies outlined in the requested article structure. The search results consistently refer to related but structurally distinct compounds, such as 2-chloroquinoline-3-carbonitrile, 2,4-dichloroquinoline-3-carbonitrile, and 2-chloroquinoline-3-carbaldehyde.
Information regarding the role of This compound as a building block for polycyclic compounds or as a precursor to complex organic frameworks could not be retrieved. The provided citations in the prompt likely contain this specific information, but they are not accessible through public search engines.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on This compound for the specified sections and subsections without access to the cited proprietary sources or further specific data. Generalizing from related compounds would not meet the requirement of focusing strictly on the named chemical and would be scientifically inaccurate.
Applications and Potential in Advanced Organic Synthesis and Materials Science Non Biological Focus
2,4,5-Trichloroquinoline-3-carbonitrile as a Key Intermediate in Synthetic Cascades
The reactivity of the chlorine atoms at the 2-, 4-, and 5-positions of this compound allows for sequential and regioselective functionalization, making it a valuable intermediate in synthetic cascades. The chlorine at the 4-position is generally the most susceptible to nucleophilic substitution, followed by the chlorine at the 2-position. This differential reactivity can be exploited to introduce a variety of substituents in a controlled manner.
For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. This approach enables the synthesis of highly substituted quinoline (B57606) derivatives, which can serve as precursors to more complex polycyclic aromatic systems. The cyano group at the 3-position can also participate in a range of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or as a dienophile in cycloaddition reactions.
The ability to perform sequential cross-coupling reactions on polychlorinated heterocycles has been demonstrated with related compounds like 2,4,7-trichloroquinazoline, where regioselective substitution at the C4, C2, and C7 positions was achieved. nih.govnih.gov A similar strategy could theoretically be applied to this compound, allowing for the stepwise introduction of different aryl, alkyl, or amino groups. This controlled functionalization is crucial for building complex molecules with tailored properties.
Table 1: Potential Sequential Functionalization Reactions of this compound
| Position | Reaction Type | Reagents and Conditions | Potential Product |
| C4 | Nucleophilic Aromatic Substitution | R-NH₂, base | 2,5-dichloro-4-(R-amino)quinoline-3-carbonitrile |
| C2 | Suzuki Coupling | R'-B(OH)₂, Pd catalyst, base | 4-substituted-5-chloro-2-(R'-aryl)quinoline-3-carbonitrile |
| C5 | Stille Coupling | R''-Sn(Bu)₃, Pd catalyst | 4,2-disubstituted-5-(R''-aryl/alkenyl)quinoline-3-carbonitrile |
This table presents a hypothetical reaction scheme based on the known reactivity of similar polychlorinated heterocycles.
Exploration of Derivatives for Non-Biological Catalysis or Ligand Design
The quinoline scaffold is a well-established platform for the design of ligands in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complex.
Derivatives of this compound, obtained through the selective substitution of its chlorine atoms, could be explored as ligands for various catalytic applications. For example, the introduction of phosphine, amine, or other coordinating groups at the 2- or 4-positions could yield bidentate or tridentate ligands. These ligands could then be used to prepare transition metal complexes for applications in catalysis, such as cross-coupling reactions, hydrogenation, or oxidation.
The rigid quinoline backbone can provide a well-defined geometry for the coordination of metal centers, which is often crucial for achieving high catalytic activity and selectivity. The electronic properties of the quinoline ring, influenced by the remaining chloro- and cyano-substituents, could also play a significant role in the catalytic performance of the corresponding metal complexes.
Potential in the Development of Functional Organic Materials (Theoretical and Precursor Role)
The highly functionalized and aromatic nature of this compound makes it an interesting precursor for the development of novel functional organic materials with potential applications in electronics and photonics.
The di- or tri-functional nature of this compound derivatives suggests their potential use as monomers in the synthesis of novel polymers. For instance, after converting the cyano group to a more reactive functional group, the molecule could be used in step-growth polymerization reactions.
Furthermore, polyquinolines are a class of polymers known for their excellent thermal stability, mechanical strength, and interesting optical and electronic properties. rsc.org The synthesis of polyquinolines can be achieved through various polymerization methods, including the Friedländer annulation. Derivatives of this compound, with appropriate functional groups, could potentially be incorporated into polyquinoline backbones to modify their properties. The presence of chlorine and nitrile groups could enhance properties such as solubility, processability, and intermolecular interactions, which are crucial for the performance of the final material.
Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them attractive candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. The extended π-conjugated system of the quinoline ring, which can be further extended through substitution reactions, is responsible for these properties.
This compound can serve as a precursor to synthesize larger, more conjugated systems with tailored optoelectronic properties. rsc.org By strategically introducing electron-donating and electron-accepting groups at the different positions of the quinoline ring, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the emission color and efficiency of the resulting materials. The presence of the cyano group, a strong electron-withdrawing group, can significantly influence the electronic properties of the derived molecules.
Future Directions and Unexplored Avenues in the Study of 2,4,5 Trichloroquinoline 3 Carbonitrile
Emerging Synthetic Methodologies and Their Applicability to Polychlorinated Quinolines
The synthesis of quinoline (B57606) derivatives has been a subject of intense research, leading to the development of numerous classical and modern synthetic methods. However, the preparation of polysubstituted and specifically polychlorinated quinolines often presents significant challenges, requiring harsh reaction conditions or multi-step procedures. The future of synthesizing compounds like 2,4,5-Trichloroquinoline-3-carbonitrile lies in the adoption and adaptation of emerging synthetic technologies that offer greater efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed C-H Activation: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a more atom- and step-economical manner. The application of transition metal catalysis, particularly with palladium, rhodium, and copper, has enabled the regioselective functionalization of the quinoline core. For polychlorinated quinolines, which are electron-deficient, C-H activation strategies could offer a direct route to introduce further complexity. The chloro-substituents, while deactivating, also direct functionalization to specific positions, which could be exploited for selective transformations. Future research should focus on developing catalytic systems that are robust enough to operate on these challenging substrates, potentially leading to novel derivatives that are inaccessible through traditional methods.
Photocatalysis: The use of visible light to drive chemical reactions has gained significant traction in recent years. Photocatalytic methods offer mild reaction conditions and unique reactivity patterns. For the synthesis and functionalization of polychlorinated quinolines, photocatalysis could enable transformations that are difficult to achieve with conventional thermal methods. For instance, radical-mediated reactions initiated by photoredox catalysis could be employed for the introduction of alkyl or aryl groups onto the quinoline scaffold. Furthermore, photocatalytic approaches to quinoline synthesis, such as those involving the cyclization of anilines, could be adapted for the construction of the chlorinated quinoline core under greener conditions.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. For the synthesis of potentially hazardous intermediates or the use of reactive reagents in the preparation of polychlorinated quinolines, flow chemistry provides a safer and more efficient alternative. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities. Future applications could involve multi-step flow sequences for the telescoped synthesis of this compound and its derivatives, minimizing the need for isolation and purification of intermediates.
| Synthetic Methodology | Potential Advantages for Polychlorinated Quinolines | Key Research Challenges |
| C-H Activation | Direct and regioselective introduction of functional groups. | Overcoming the deactivating effect of multiple chloro-substituents. |
| Photocatalysis | Mild reaction conditions and unique radical-based reactivity. | Developing photocatalysts with appropriate redox potentials for chlorinated substrates. |
| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Optimization of reaction conditions and reactor design for multi-step syntheses. |
Advanced Computational Investigations for Reaction Prediction and Design
The synergy between experimental and computational chemistry is a cornerstone of modern chemical research. For a molecule as complex as this compound, in silico methods are invaluable for predicting reactivity, designing novel derivatives, and elucidating reaction mechanisms.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure and reactivity of polychlorinated quinolines. By modeling reaction pathways, transition states, and intermediates, DFT can help in understanding the regioselectivity of substitution reactions and the feasibility of novel transformations. For instance, computational studies can predict the most likely sites for nucleophilic or electrophilic attack on the this compound core, guiding the design of new synthetic routes. DFT can also be employed to rationalize the outcomes of catalytic reactions, aiding in the development of more efficient and selective catalysts.
Machine Learning and Artificial Intelligence: The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. These tools can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with high accuracy. For the synthesis and derivatization of polychlorinated quinolines, ML models could be developed to predict optimal reaction conditions, identify promising starting materials, and even propose entirely new synthetic pathways. This data-driven approach has the potential to significantly accelerate the discovery of novel quinoline-based compounds with desired properties.
| Computational Method | Application in the Study of this compound | Expected Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. | Rationalization of experimental observations and guidance for synthetic planning. |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Accelerated discovery of new reactions and efficient synthetic routes. |
Novel Chemical Transformations and Derivatization Pathways Beyond Current Scope
The rich functionality of this compound, with its multiple chloro-substituents and a cyano group, offers a plethora of opportunities for novel chemical transformations and the synthesis of a diverse range of derivatives. While nucleophilic substitution of the chlorine atoms is a well-established reaction, future research should explore more unconventional derivatization pathways.
Transformations of the Cyano Group: The cyano group at the 3-position is a versatile functional handle that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. These transformations would provide access to a wide array of novel quinoline derivatives with potentially interesting biological or material properties.
Cross-Coupling Reactions: The chloro-substituents on the quinoline ring are ideal handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, as well as amino and ether functionalities. The differential reactivity of the chlorine atoms at the 2-, 4-, and 5-positions could be exploited for the selective and sequential functionalization of the quinoline core, leading to the synthesis of highly complex and diverse molecular architectures.
Reductive Decyanation: A more unconventional transformation would be the reductive removal of the cyano group. This would provide access to 2,4,5-trichloroquinoline, a scaffold that could serve as a starting point for a different set of derivatization reactions. This strategy highlights the utility of the cyano group as a "transient" activating or directing group that can be removed after serving its synthetic purpose. nih.gov
Broader Implications for Heterocyclic Synthesis and Chemical Innovation
The exploration of future directions in the study of this compound has broader implications that extend beyond this specific molecule. The development of new synthetic methodologies for highly functionalized and electron-deficient heterocycles is a significant challenge in organic chemistry. The insights gained from studying the reactivity and transformations of polychlorinated quinolines can be applied to other classes of heterocyclic compounds, paving the way for the synthesis of novel molecules with potential applications in medicine, materials science, and agrochemicals.
Furthermore, the integration of advanced computational tools with experimental work represents a paradigm shift in how chemical research is conducted. The ability to predict reaction outcomes, design novel molecules with desired properties, and understand complex reaction mechanisms at a fundamental level will accelerate the pace of innovation in all areas of chemistry. The study of challenging molecules like this compound serves as a fertile ground for the development and validation of these new computational and synthetic tools, ultimately enriching the entire field of heterocyclic chemistry and contributing to broader scientific advancement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
